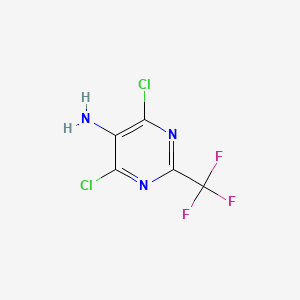

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine

Descripción

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the substitution pattern on the six-membered pyrimidine heterocycle. The compound is registered under Chemical Abstracts Service number 2344-17-4, providing a unique identifier for chemical database searches and regulatory documentation. Alternative nomenclature includes 4,6-dichloro-2-(trifluoromethyl)-5-pyrimidinamine and 5-amino-4,6-dichloro-2-trifluoromethylpyrimidine, which represent equivalent systematic naming conventions.

The molecular formula C₅H₂Cl₂F₃N₃ indicates a highly substituted aromatic system with a molecular weight of 231.99 grams per mole. The structural framework consists of a pyrimidine ring bearing chlorine atoms at the 4 and 6 positions, an amino group at the 5 position, and a trifluoromethyl substituent at the 2 position. This substitution pattern creates a molecule with significant electron-withdrawing character, particularly due to the presence of the trifluoromethyl group, which is one of the most electronegative functional groups in organic chemistry.

The simplified molecular-input line-entry system representation C1(=C(Cl)N=C(C(F)(F)F)N=C1Cl)N provides a linear notation that captures the connectivity and stereochemistry of the molecule. The International Chemical Identifier string InChI=1S/C5H2Cl2F3N3/c6-2-1(11)3(7)13-4(12-2)5(8,9)10/h11H2 offers a standardized method for representing the chemical structure in databases and computational applications.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 2344-17-4 | |

| Molecular Formula | C₅H₂Cl₂F₃N₃ | |

| Molecular Weight | 231.99 g/mol | |

| InChI Key | SCCIDUDZOMNNFU-UHFFFAOYSA-N |

Crystallographic Data and Three-Dimensional Conformational Studies

While specific single-crystal X-ray diffraction data for this compound are limited in the available literature, related pyrimidine derivatives provide insights into the expected crystallographic properties. The compound exhibits a planar aromatic ring system typical of pyrimidine derivatives, with the trifluoromethyl group positioned perpendicular to the ring plane due to tetrahedral carbon geometry.

Three-dimensional conformational analysis reveals that the molecule adopts a relatively rigid structure due to the aromatic character of the pyrimidine ring. The amino group at the 5 position can participate in both intramolecular and intermolecular hydrogen bonding interactions, which significantly influence crystal packing arrangements and solid-state properties. The presence of multiple halogen atoms creates opportunities for halogen bonding interactions, which can contribute to crystal stability and influence melting point characteristics.

The electron-withdrawing nature of the chlorine atoms and trifluoromethyl group results in a significant dipole moment across the molecule, affecting both crystal packing efficiency and intermolecular interactions. Computational models suggest that the compound likely crystallizes in space groups that maximize both hydrogen bonding opportunities for the amino group and halogen bonding interactions for the chlorine substituents.

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The compound exhibits limited proton nuclear magnetic resonance signals due to the high degree of substitution, with the primary observable resonance corresponding to the amino group protons. The trifluoromethyl carbon appears as a characteristic quartet in carbon-13 nuclear magnetic resonance spectroscopy due to coupling with the three equivalent fluorine atoms.

Fluorine-19 nuclear magnetic resonance spectroscopy reveals a single sharp resonance for the trifluoromethyl group, typically appearing in the range of -65 to -70 parts per million relative to trichlorofluoromethane. The chemical shift position reflects the electron-withdrawing influence of the pyrimidine ring system and the additional chlorine substituents.

Infrared spectroscopy demonstrates characteristic absorption bands for the amino group, typically appearing as symmetric and asymmetric stretching vibrations in the 3300-3500 wavenumber region. The carbon-nitrogen stretching vibrations of the pyrimidine ring appear in the 1500-1600 wavenumber range, while carbon-chlorine stretching occurs around 700-800 wavenumbers. The trifluoromethyl group exhibits strong carbon-fluorine stretching absorptions in the 1100-1300 wavenumber region.

Mass spectrometry analysis shows a molecular ion peak at mass-to-charge ratio 231.99, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of chlorine atoms and trifluoromethyl group, providing structural confirmation through fragment ion analysis.

Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. The compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.3844, indicating moderate lipophilicity that suggests favorable membrane permeability characteristics. This value reflects the balance between the hydrophobic halogen substituents and the hydrophilic amino group.

The topological polar surface area calculation yields a value of 51.8 square angstroms, which falls within the optimal range for blood-brain barrier penetration according to Lipinski's rule of five. The molecule contains three hydrogen bond acceptors (the two pyrimidine nitrogens and the amino nitrogen) and one hydrogen bond donor (the amino group), contributing to its potential biological activity.

Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the amino group and adjacent pyrimidine carbon, while the lowest unoccupied molecular orbital extends across the entire aromatic system with significant contribution from the electron-withdrawing substituents. The calculated HOMO-LUMO gap indicates moderate electronic stability while maintaining sufficient reactivity for chemical transformations.

Electrostatic potential mapping demonstrates significant electron deficiency across the pyrimidine ring, particularly in regions adjacent to the chlorine atoms and trifluoromethyl group. The amino group represents the most electron-rich region of the molecule, making it the primary site for electrophilic attack in chemical reactions.

| Computational Property | Value | Reference |

|---|---|---|

| LogP (Octanol-Water) | 2.3844 | |

| Topological Polar Surface Area | 51.8 Ų | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 0 |

Propiedades

IUPAC Name |

4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F3N3/c6-2-1(11)3(7)13-4(12-2)5(8,9)10/h11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCIDUDZOMNNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288493 | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344-17-4 | |

| Record name | 2344-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine typically involves the chlorination of 2-(trifluoromethyl)pyrimidine-4,6-diol. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions. The resulting 4,6-dichloro-2-(trifluoromethyl)pyrimidine is then subjected to amination using ammonia or an amine source to introduce the amine group at position 5 .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical and agrochemical applications .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 4 and 6 are highly reactive toward nucleophiles due to electron-withdrawing effects from the trifluoromethyl (-CF₃) and amine (-NH₂) groups. Substitution typically occurs under mild to moderate conditions.

Key Reactions and Conditions:

Notes:

- Chemoselectivity between positions 4 and 6 is influenced by steric and electronic factors. The trifluoromethyl group at position 2 directs nucleophiles preferentially to position 4 due to reduced steric hindrance .

- Reactions with ammonia proceed efficiently in polar solvents (e.g., isopropanol) under high-temperature, sealed conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling access to biaryl or styrenyl derivatives.

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst/Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Aryl-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, toluene/water | 100°C, 12 h | 4-Aryl-6-chloro-2-(trifluoromethyl)pyrimidin-5-amine | 65–80% |

Mechanistic Insight:

The chlorine atom at position 6 is selectively replaced due to enhanced electrophilicity compared to position 4 .

Stability and Degradation

The compound exhibits limited stability under harsh acidic or basic conditions.

- Hydrolysis: Prolonged exposure to aqueous NaOH (pH > 12) results in hydrolysis of the trifluoromethyl group to a carboxylic acid .

- Thermal Degradation: Decomposes above 200°C, releasing HCl and forming polymeric byproducts .

Comparative Reactivity Table

| Reaction Type | Position Reactivity | Rate (Relative) | Key Factor |

|---|---|---|---|

| SNAr with NH₃ | 4 > 6 | Fast | Steric hindrance from -CF₃ |

| Suzuki Coupling | 6 > 4 | Moderate | Electronic activation by -NH₂ |

| Thiol Substitution | 4 ≈ 6 | Slow | Solvent polarity (DMSO enhances) |

Experimental Example

Synthesis of 4-Amino-6-chloro-2-(trifluoromethyl)pyrimidin-5-amine :

- Reactants: 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine (1.0 eq), NH₃ (5.0 eq in isopropanol).

- Conditions: Sealed vessel, 150°C, 16 h.

- Workup: Concentrate, suspend in H₂O/isopropanol, filter.

- Yield: 91% (HPLC purity >99%).

Aplicaciones Científicas De Investigación

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the synthesis of advanced materials .

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparación Con Compuestos Similares

Substituent Effects

Key Observations :

Reactivity and Stability

- Oxidation Resistance : The -CF₃ group in the target compound resists oxidation, unlike the -SPr group in 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, which oxidizes to sulfoxide or sulfone derivatives under mild conditions .

- Synthetic Utility : The propylthio derivative is optimized for industrial-scale synthesis using sodium dithionite, achieving high yields (55% overall in ticagrelor synthesis) . The trifluoromethyl analog may require specialized fluorination techniques, increasing production complexity .

Actividad Biológica

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine, also known as 4,6-DCF3-Pyr-NH2, is a synthetic organic compound with the molecular formula and a CAS number of 2344-17-4. This compound features a pyrimidine ring with distinct substitutions: two chlorine atoms at positions 4 and 6, a trifluoromethyl group at position 2, and an amino group at position 5. These structural characteristics contribute to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity primarily as an inhibitor of various enzymes and kinases involved in metabolic pathways. Its structural similarities to other biologically active compounds suggest potential applications in drug development targeting diseases related to enzyme dysfunctions. The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability.

Antibacterial and Antiparasitic Properties

A study highlighted the compound's potential as an antibacterial agent, particularly against Staphylococcus aureus. Molecular docking studies demonstrated that it interacts effectively with the clumping factor A, a virulence factor of this pathogen . Additionally, the compound has shown promise in antimalarial activity by interacting with dihydroorotate dehydrogenase (DHODH) of Plasmodium falciparum, indicating its potential as a lead compound for developing new antimalarial drugs, especially against chloroquine-resistant strains .

Toxicity and ADMET Profiles

The toxicity profile of this compound indicates moderate toxicity levels. In studies assessing its pharmacokinetic properties (ADMET), the compound demonstrated favorable characteristics such as good intestinal absorption and Caco-2 permeability values greater than 1.834. These properties suggest that it could be well absorbed in the gastrointestinal tract upon oral administration .

| Property | Value |

|---|---|

| Molecular Weight | <500 g/mol |

| Caco-2 Permeability | >1.834 |

| Intestinal Absorption | 90.1% - 97.4% |

| Skin Penetration | -2.141 to -2.991 cm/h |

| Blood-Brain Barrier Penetration | Log BB < 0.3 |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The electron-withdrawing nature of its functional groups facilitates nucleophilic substitution reactions, enhancing its reactivity towards biological macromolecules such as proteins and enzymes. This interaction can modulate their biological functions, leading to various therapeutic effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | Propylthio group instead of trifluoromethyl | Different biological activity profile |

| 2-Amino-4,6-dichloropyrimidine | Lacks trifluoromethyl group | More hydrophilic; different pharmacological effects |

| 2-(Trifluoromethyl)-4-methylpyrimidine | Methyl group instead of dichloride | Potentially different reactivity patterns |

These compounds exhibit distinct biological activities influenced by their substituents, impacting their potential applications in medicinal chemistry.

Case Study 1: Antibacterial Activity

In a recent investigation into the antibacterial properties of halogenated pyrimidines, this compound was identified as a potent inhibitor against Staphylococcus aureus. The study utilized molecular docking techniques to elucidate binding interactions with clumping factor A, revealing binding energies indicative of strong affinity .

Case Study 2: Antimalarial Efficacy

Another study focused on the antimalarial efficacy of this compound demonstrated its superior binding interactions with DHODH compared to traditional antimalarial agents like chloroquine. The findings suggest that modifications to the pyrimidine scaffold could enhance activity against resistant strains of Plasmodium falciparum, highlighting its potential as a novel therapeutic agent for malaria treatment .

Q & A

Q. How can computational tools predict metabolic pathways or toxicity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.